molecular formula C15H23NO B215709 N-(pentan-3-yl)-2-phenylbutanamide

N-(pentan-3-yl)-2-phenylbutanamide

Cat. No.: B215709
M. Wt: 233.35 g/mol
InChI Key: UGXVBLICMPCFQL-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-2-phenylbutanamide is a secondary amide characterized by a 2-phenylbutanamide backbone substituted with a pentan-3-yl group at the nitrogen atom.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-pentan-3-yl-2-phenylbutanamide

InChI

InChI=1S/C15H23NO/c1-4-13(5-2)16-15(17)14(6-3)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)

InChI Key

UGXVBLICMPCFQL-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)C(CC)C1=CC=CC=C1

Canonical SMILES

CCC(CC)NC(=O)C(CC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(2-chlorophenyl)-2-phenylbutanamide (CAS 346727-17-1)

Structural Differences :

  • Substituent on Nitrogen : The target compound features a pentan-3-yl group (branched alkyl), whereas N-(2-chlorophenyl)-2-phenylbutanamide has a 2-chlorophenyl group (aromatic with an electron-withdrawing chlorine substituent) .
  • Molecular Weight: The chlorine atom in the latter increases its molecular weight (273.76 g/mol) compared to the target compound’s estimated weight (~261.39 g/mol, based on formula C₁₅H₂₁NO).

Functional Implications :

  • Reactivity : The electron-withdrawing chlorine in N-(2-chlorophenyl)-2-phenylbutanamide may enhance electrophilic substitution reactions on the aromatic ring, unlike the alkyl-substituted target compound.
  • Biological Activity : Chlorinated aromatic amides are often explored for pharmacological applications due to increased metabolic stability .

Pendimethalin (N-(pentan-3-yl)-3,4-dimethyl-2,6-dinitrobenzenamine)

Structural Differences :

  • Functional Group : Pendimethalin is a dinitroaniline herbicide with a benzenamine core, contrasting with the amide group in the target compound .
  • Substituents : Both share the N-(pentan-3-yl) group, but Pendimethalin includes nitro groups and methyl substituents on the aromatic ring.

Functional Implications :

  • Herbicidal Activity : Pendimethalin’s nitro groups contribute to its role as a pre-emergent herbicide by inhibiting root growth . The target amide’s lack of nitro groups suggests divergent applications.
  • Synthesis : Pendimethalin’s synthesis involves nitration and alkylation steps, whereas the target compound likely requires amide bond formation (e.g., coupling a carboxylic acid with pentan-3-amine) .

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Structure : A phthalimide derivative with a chloro substituent, contrasting with the simpler amide backbone of the target compound .
  • Applications : Used in polymer synthesis (e.g., polyimides), highlighting how chloro and phenyl substituents enhance thermal stability in industrial contexts .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
N-(pentan-3-yl)-2-phenylbutanamide (Target) C₁₅H₂₁NO ~261.39 Secondary amide, branched alkyl Potential agrochemicals or pharmaceuticals (inferred)
N-(2-chlorophenyl)-2-phenylbutanamide C₁₆H₁₆ClNO 273.76 Chlorinated aromatic amide Pharmacological research
Pendimethalin C₁₃H₁₉N₃O₄ 281.31 Dinitroaniline, branched alkyl Herbicide
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Chlorinated phthalimide Polymer synthesis

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